Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate
Description
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-5-10-6(4-13-5)3-7(9)8(11)12-2/h4,7H,3,9H2,1-2H3 |
InChI Key |
VRHHKTQIMBOKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiocyanato Carbonyl Precursors with Amines (Patent US2863874A)
A classical approach to 2-aminothiazoles involves the reaction of α-thiocyanato carbonyl compounds with primary amines under acidic aqueous conditions. This method is exemplified in US Patent 2863874A, which describes preparing 2-aminothiazoles by mixing equimolar amounts of 3-thiocyanobutanone-2 and a primary amine in dilute mineral acid aqueous solution, followed by heating at reflux.
-
- Equimolar 3-thiocyanobutanone-2 and primary amine
- Dilute aqueous mineral acid (0.001–2.0 moles HCl per mole of amine)
- Reflux temperature for 9–13 hours
- Neutralization post-reaction with sodium hydroxide to precipitate product
Example: Preparation of 2-methylamino-4,5-dimethylthiazole by reacting 3-thiocyanobutanone-2 with methylamine hydrochloride in ethanol-water mixture at reflux for 13 hours, yielding a solid product after neutralization and filtration.
Mechanism: The thiocyanate group reacts with the nucleophilic amine, followed by cyclization to form the thiazole ring with the amino substituent at position 2.
Relevance: Although this patent focuses on 4,5-dimethylthiazoles, the methodology is adaptable for synthesizing 2-amino-3-(2-methylthiazol-4-yl)propanoate by choosing appropriate thiocyanato precursors and amines.
Condensation of Thiazole-4-carbaldehyde with Protected Amino Acid Derivatives Followed by Reduction and Hydrolysis (Nalawade et al., Arkivoc 2022)
A more modern and versatile synthetic strategy involves:
Step 1: Condensation of 4-methyl-2-arylthiazole-5-carbaldehyde with (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate in methanol under reflux to form an imine intermediate.
Step 2: Selective reduction of the imine using sodium cyanoborohydride (NaBH3CN) in methanol at 0 °C to room temperature over 24 hours to yield the corresponding methylated amine derivative.
Step 3: Acid hydrolysis with concentrated hydrochloric acid under reflux for 8 hours to remove the protecting group and furnish the target amino acid derivative.
-
- Condensation: 80–88%
- Reduction: 85–90%
- Hydrolysis: 70–75%
Advantages: This route allows for stereochemical control by using chiral protected amino acid precursors and enables the introduction of various aryl substituents on the thiazole ring.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-methyl-2-arylthiazole-5-carbaldehyde, methanol, reflux | Imine intermediate (Schiff base) | 80–88 |
| 2 | NaBH3CN, MeOH, 0 °C to r.t., 24 h | Reduced amine derivative | 85–90 |
| 3 | Conc. HCl, reflux, 8 h | Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate | 70–75 |
- Reference: Nalawade et al., Arkivoc, 2022.
Synthesis via Ethyl 4-bromo-3-oxopentanoate and Thiourea (Related Thiazole Derivatives) (PMC Article, 2013)
Although focused on 2-amino-5-methylthiazol derivatives, this method provides valuable insights:
Step 1: Reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to form ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate.
Step 2: Further functionalization via condensation with hydrazine hydrate and carbon disulfide to yield thiazole derivatives.
Analytical characterization: 1H NMR, IR, and mass spectrometry confirm the structure and purity.
Relevance: This approach highlights the utility of α-bromo ketoesters and thiourea for constructing thiazole rings bearing amino and ester functionalities.
Reference: PMC, 2013.
Comparative Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiocyanato carbonyl + primary amine (US2863874A) | 3-thiocyanobutanone-2, methylamine hydrochloride | Aqueous mineral acid, reflux 9–13 h | Moderate to good | Simple, direct cyclization | Limited substitution control |
| Condensation of thiazole-carbaldehyde + protected amino acid (Nalawade et al.) | 4-methyl-2-arylthiazole-5-carbaldehyde, protected amino acid, NaBH3CN, HCl | Methanol reflux, NaBH3CN reduction, acid hydrolysis | 70–90 | High stereoselectivity, modular | Multi-step, requires protection |
| α-Bromo ketoester + thiourea (PMC 2013) | Ethyl 4-bromo-3-oxopentanoate, thiourea | Ethanol, reflux | Not specified | Straightforward thiazole formation | Focus on related derivatives |
Analytical and Mechanistic Notes
The thiocyanato carbonyl method proceeds via nucleophilic attack of the amine on the thiocyanate, followed by intramolecular cyclization to form the thiazole ring.
The condensation-reduction-hydrolysis sequence allows for the formation of a stable imine intermediate, which is selectively reduced to the amine, preserving stereochemistry.
Spectroscopic data (1H NMR, IR, MS) are essential for confirming the structure at each stage, especially to verify the formation of the thiazole ring and the presence of amino and ester functionalities.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine (-NH2) undergoes classical nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkylated derivatives.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.
Table 1: Substitution Reactions of the Amino Group
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF, 60°C | N-Methyl derivative | 75% | |
| Acylation | AcCl, Et3N, CH2Cl2, 0°C→rt | N-Acetylated propanoate | 82% |
Hydrolysis of the Ester Group
The methyl ester (-COOCH3) is hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (reflux, 8 hr) yields 2-amino-3-(2-methylthiazol-4-yl)propanoic acid .
-
Basic Hydrolysis : NaOH (aq. ethanol, 70°C, 4 hr) produces the carboxylate salt.
Table 2: Hydrolysis Pathways
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic (HCl) | Conc. HCl, reflux | Free carboxylic acid | Intermediate for further coupling |
| Basic (NaOH) | 2M NaOH, ethanol/water | Sodium carboxylate | Water-soluble derivative |
Thiazole Ring Reactivity
The 2-methylthiazole ring participates in:
-
Electrophilic Substitution : Bromination at the 5-position using Br2/FeBr3.
-
Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via nitrogen and sulfur atoms, forming complexes with potential bioactivity.
Table 3: Thiazole-Specific Reactions
| Reaction | Reagent | Outcome | Biological Relevance |
|---|---|---|---|
| Bromination | Br2, FeBr3, 40°C | 5-Bromo-2-methylthiazole derivative | Enhances cytotoxicity |
| Metal Coordination | CuSO4, H2O/EtOH | Cu(II)-thiazole complex | Antimicrobial activity |
Condensation and Cyclization Reactions
The amino and ester groups facilitate condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to form imines, which are intermediates for antimycobacterial agents .
-
Heterocycle Synthesis : Cyclizes with thiourea under acidic conditions to yield thiazolidinone derivatives .
Table 4: Condensation Reactions
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, reflux, 2 hr | Schiff base | Antimycobacterial scaffold |
| Thiourea | HCl, reflux, 6 hr | Thiazolidin-4-one | Enzyme inhibition studies |
Biological Interactions and Pharmacological Implications
The compound’s reactivity underpins its bioactivity:
-
Cytotoxicity : Brominated derivatives show enhanced activity against Bcl-2 and A-431 cell lines (IC50: 12–18 μM).
-
Enzyme Binding : Forms hydrogen bonds with mycobacterial enzymes via the amino and thiazole groups, as shown in molecular docking studies .
Key Research Findings
Scientific Research Applications
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physical and Spectral Properties
- Target Compound : Expected to exhibit IR peaks for ester C=O (~1720 cm⁻¹) and N–H stretches (~3420 cm⁻¹), similar to Compound 6d .
- Compound 6d : Liquid at RT (unusual for carboxylic acids), with FTIR peaks at 1721 cm⁻¹ (C=O) and 3420 cm⁻¹ (O–H) .
- Nitro-Phenyl Derivative : Solid post-reduction; nitro-to-amine conversion alters polarity and spectral profiles .
Table 3: Bioactivity Considerations
Biological Activity
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound contains a thiazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. These interactions are crucial for modulating the activity of biological molecules, influencing various cellular processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring enhances the compound's ability to influence oxidative stress pathways and cellular signaling mechanisms.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and showed significant inhibition, suggesting its potential as a lead compound in antibiotic development.
- Antitumor Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. Studies have reported that it can inhibit cell proliferation effectively, with IC50 values indicating potent activity against specific cancer types. The presence of the thiazole moiety is essential for this activity, as it enhances the interaction with cancer cell targets .
- Anticonvulsant Activity : Some derivatives of thiazole compounds have shown anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance these effects, making it a candidate for further exploration in treating epilepsy .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study evaluating the cytotoxicity of this compound against HeLa cells, the compound exhibited an IC50 value of approximately 5 µg/mL, indicating strong antiproliferative effects. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in treating infections caused by resistant strains.
Q & A
Basic Research Questions
What are the common synthetic routes for Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate?
The synthesis typically involves condensation reactions between thiazole precursors and amino acid derivatives. For example:
- Thiazole ring formation : React 2-amino-4-methylthiazole with α-keto esters under reflux in ethanol, using potassium tert-butoxide as a base to facilitate cyclization .
- Esterification : Protect the amino group via tritylation or acetylation, followed by coupling with methyl chloroformate under anhydrous conditions .
- Purification : Recrystallization from methanol or acetic acid yields high-purity product .
Which spectroscopic and analytical methods confirm the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify the thiazole ring protons (δ 6.8–7.2 ppm for C4-H) and methyl ester (δ 3.7 ppm for OCH₃). Coupling constants verify stereochemistry .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 229.08) .
- Infrared (IR) spectroscopy : Peaks at ~1740 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (NH₂) validate functional groups .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous thiazole esters .
What are the recommended storage conditions for this compound?
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Use amber vials to avoid photodegradation of the thiazole ring.
- Avoid aqueous buffers unless stabilized at pH 4–6 .
Advanced Research Questions
How can synthetic yields be optimized for derivatives of this compound?
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 5 hours under reflux) while maintaining >90% yield .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions at the thiazole C5 position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the amino group .
How to resolve contradictions in NMR data for structurally similar derivatives?
- Advanced NMR techniques : Employ 2D COSY or HSQC to assign overlapping proton signals (e.g., distinguishing NH₂ from aromatic protons) .
- Isotopic labeling : Use ¹⁵N-labeled precursors to track amino group interactions in NOESY experiments .
- Crystallographic validation : Compare experimental NMR data with X-ray-derived torsion angles to identify conformational discrepancies .
What experimental designs assess the bioactivity of this compound?
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Enzyme inhibition studies : Screen against kinases or proteases via fluorescence polarization or SPR-based binding assays .
- In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, with HPLC-MS quantification of plasma metabolites .
How to address stability issues during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
